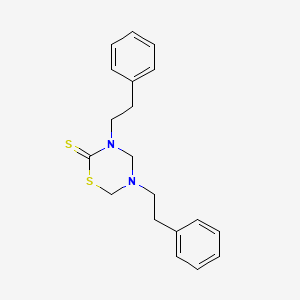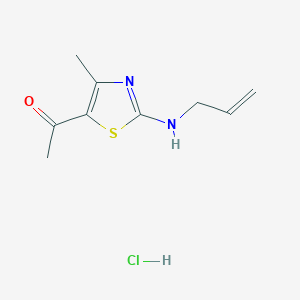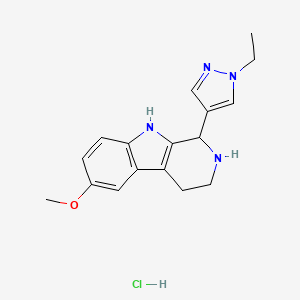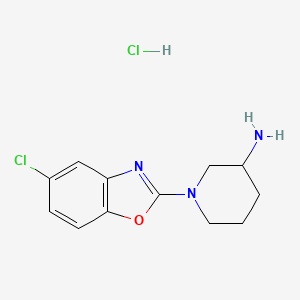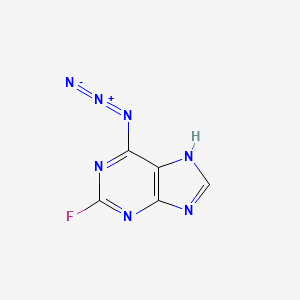
6-azido-2-fluoro-7H-purine
概要
説明
6-Azido-2-fluoro-7H-purine is a fluorinated purine derivative Purines are a class of heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly in the structure of nucleotides
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-azido-2-fluoro-7H-purine typically involves the following steps:
Starting Material: The synthesis begins with commercially available guanosine.
Formation of Intermediate: The intermediate 2-amino-6-azido-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine is formed. This intermediate is isolated in the tetrazolo [5,1-i]-form.
Schiemann Reaction: The intermediate undergoes the Schiemann reaction, which involves diazotization followed by fluorodediazoniation in aqueous fluoroboric acid, to yield 6-azido-2-fluoro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine
Catalytic Reduction and Deacetylation: The azido group is catalytically reduced to an amino group, followed by deacetylation to produce the final compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.
Types of Reactions:
Nucleophilic Substitution: The azido group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction: The azido group can be reduced to an amino group using catalytic hydrogenation.
Fluorodediazoniation: The fluoro group can be introduced via the Schiemann reaction, which involves diazotization followed by fluorodediazoniation.
Common Reagents and Conditions:
Catalysts: Palladium or platinum catalysts for hydrogenation.
Solvents: Aqueous fluoroboric acid for the Schiemann reaction.
Reducing Agents: Hydrogen gas for catalytic reduction.
Major Products:
Amino Derivatives: Reduction of the azido group yields amino derivatives.
Substituted Purines: Nucleophilic substitution reactions yield various substituted purines depending on the nucleophile used.
科学的研究の応用
6-Azido-2-fluoro-7H-purine has several applications in scientific research:
作用機序
The mechanism of action of 6-azido-2-fluoro-7H-purine involves its incorporation into nucleic acids, where it can interfere with nucleic acid synthesis and function. The azido group can be reduced to an amino group, which can then participate in hydrogen bonding and other interactions within the nucleic acid structure. The fluoro group can enhance the compound’s stability and resistance to enzymatic degradation .
類似化合物との比較
2-Fluoroadenosine: A fluorinated purine nucleoside with similar synthetic routes and biological activities.
6-Azidopurine: A purine derivative with an azido group at the 6-position, but lacking the fluoro group.
2,6-Difluoropurine: A purine derivative with fluoro groups at both the 2- and 6-positions.
Uniqueness: 6-Azido-2-fluoro-7H-purine is unique due to the presence of both an azido group and a fluoro group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a synthetic intermediate and its biological activities compared to other similar compounds .
特性
IUPAC Name |
6-azido-2-fluoro-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FN7/c6-5-10-3-2(8-1-9-3)4(11-5)12-13-7/h1H,(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWGNZVHZJPGGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)F)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600074 | |
| Record name | 6-Azido-2-fluoro-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143482-58-0 | |
| Record name | 6-Azido-2-fluoro-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]phenyl}acetic acid](/img/structure/B3047650.png)

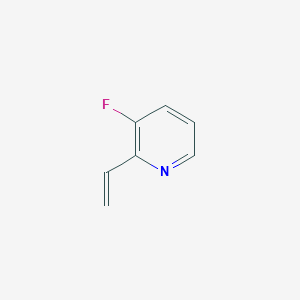

![Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride](/img/structure/B3047658.png)
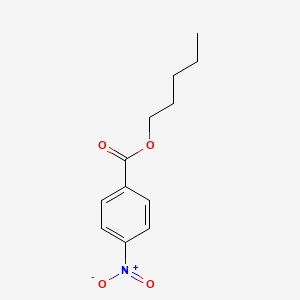
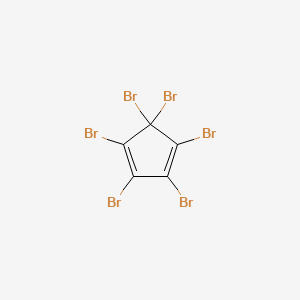
![[(3R)-1-[[(2R,3R,4S,5R)-6-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxy-3,4,5-trihydroxy-1-oxohexan-2-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B3047661.png)
![1-[(4-Iodophenyl)methyl]-1H-pyrrole](/img/structure/B3047663.png)
